2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine
CAS No.: 2199510-39-7
Cat. No.: VC7281553
Molecular Formula: C12H14F3NO2
Molecular Weight: 261.244
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2199510-39-7 |
|---|---|
| Molecular Formula | C12H14F3NO2 |
| Molecular Weight | 261.244 |
| IUPAC Name | 2-(oxan-3-ylmethoxy)-4-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C12H14F3NO2/c13-12(14,15)10-3-4-16-11(6-10)18-8-9-2-1-5-17-7-9/h3-4,6,9H,1-2,5,7-8H2 |
| Standard InChI Key | YNJWLIKFLFKJAS-UHFFFAOYSA-N |
| SMILES | C1CC(COC1)COC2=NC=CC(=C2)C(F)(F)F |
Introduction
2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine is a synthetic organic compound with a CAS number of 2199510-39-7. It features a pyridine ring substituted with a trifluoromethyl group at the 4-position and an oxan-3-ylmethoxy group at the 2-position. The molecular weight of this compound is 261.24 g/mol .
Synthesis and Preparation
The synthesis of 2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine typically involves multiple steps, including the formation of the pyridine core, introduction of the trifluoromethyl group, and attachment of the oxan-3-ylmethoxy moiety. Common methods may involve nucleophilic substitution reactions and the use of protecting groups to ensure selective functionalization.
Biological Activity and Applications
While specific biological activities or applications of 2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine are not detailed in the available search results, compounds with similar structures often exhibit potential in pharmaceuticals, agrochemicals, or as intermediates in organic synthesis. The trifluoromethyl group can enhance metabolic stability and bioavailability, while the oxan-3-ylmethoxy group may contribute to specific binding interactions.
Safety and Handling
Handling of 2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine requires standard laboratory precautions due to its potential reactivity and toxicity. It is advisable to consult safety data sheets (SDS) for specific handling instructions, including the use of personal protective equipment and proper disposal methods.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume